Cas no 1314711-55-1 (1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile)

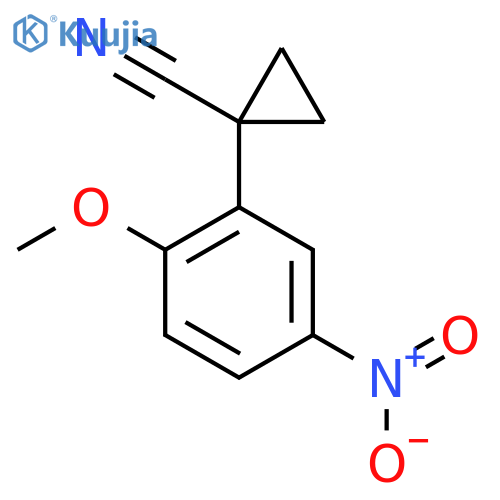

1314711-55-1 structure

商品名:1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile

- EN300-1867526

- 1314711-55-1

-

- インチ: 1S/C11H10N2O3/c1-16-10-3-2-8(13(14)15)6-9(10)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3

- InChIKey: ZGTWNOLEQPOEMN-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1C1(C#N)CC1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 218.06914219g/mol

- どういたいしつりょう: 218.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 78.8Ų

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867526-2.5g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 2.5g |

$1848.0 | 2023-09-18 | ||

| Enamine | EN300-1867526-0.5g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 0.5g |

$905.0 | 2023-09-18 | ||

| Enamine | EN300-1867526-0.25g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 0.25g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1867526-5.0g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 5g |

$2732.0 | 2023-05-26 | ||

| Enamine | EN300-1867526-10g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 10g |

$4052.0 | 2023-09-18 | ||

| Enamine | EN300-1867526-0.05g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 0.05g |

$792.0 | 2023-09-18 | ||

| Enamine | EN300-1867526-1.0g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 1g |

$943.0 | 2023-05-26 | ||

| Enamine | EN300-1867526-10.0g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 10g |

$4052.0 | 2023-05-26 | ||

| Enamine | EN300-1867526-0.1g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 0.1g |

$829.0 | 2023-09-18 | ||

| Enamine | EN300-1867526-1g |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile |

1314711-55-1 | 1g |

$943.0 | 2023-09-18 |

1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1314711-55-1 (1-(2-methoxy-5-nitrophenyl)cyclopropane-1-carbonitrile) 関連製品

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量